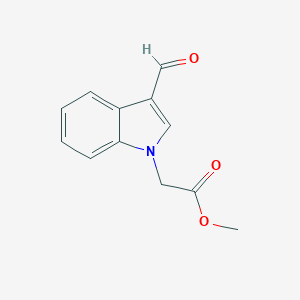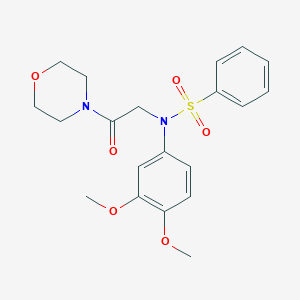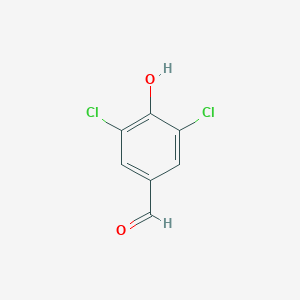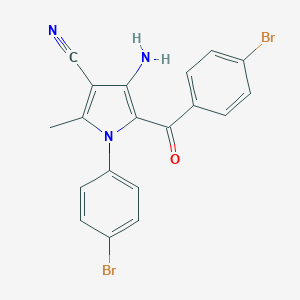
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile, also known as BB-94, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BB-94 belongs to a class of compounds known as matrix metalloproteinase inhibitors (MMPIs), which have been studied for their ability to inhibit the activity of enzymes involved in various physiological and pathological processes.
作用机制
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile works by binding to the active site of matrix metalloproteinases, preventing them from breaking down extracellular matrix proteins. This inhibition can lead to a decrease in tumor growth and metastasis, as well as a reduction in tissue remodeling associated with cardiovascular disease and inflammatory disorders.
生化和生理效应
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of atherosclerosis, and modulation of inflammatory processes. These effects are thought to be due to the inhibition of matrix metalloproteinases and subsequent changes in extracellular matrix protein turnover.
实验室实验的优点和局限性
One advantage of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile is its specificity for matrix metalloproteinases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can also have off-target effects, and its use may be limited by its toxicity and stability in vivo.
未来方向
Future research on 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile may focus on improving its specificity and reducing its toxicity, as well as exploring its potential use in combination with other therapeutic agents. Additionally, the development of new MMPIs with improved properties may lead to new avenues for scientific research and therapeutic intervention.
合成方法
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 4-bromobenzoyl chloride with 4-bromophenylacetonitrile, followed by the addition of 2-methyl-1H-pyrrole-3-carbonitrile and ammonia. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to produce a pure and stable form of 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile for use in scientific research.
科学研究应用
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile has been studied for its potential use in a variety of scientific research applications, including cancer therapy, cardiovascular disease, and inflammatory disorders. MMPIs like 4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile are known to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This activity has been linked to various pathological processes, including tumor growth and metastasis, atherosclerosis, and tissue remodeling.
属性
CAS 编号 |
5264-90-4 |
|---|---|
产品名称 |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile |
分子式 |
C19H13Br2N3O |
分子量 |
459.1 g/mol |
IUPAC 名称 |
4-amino-5-(4-bromobenzoyl)-1-(4-bromophenyl)-2-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H13Br2N3O/c1-11-16(10-22)17(23)18(19(25)12-2-4-13(20)5-3-12)24(11)15-8-6-14(21)7-9-15/h2-9H,23H2,1H3 |
InChI 键 |
MNZFZOLJVOULHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
规范 SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



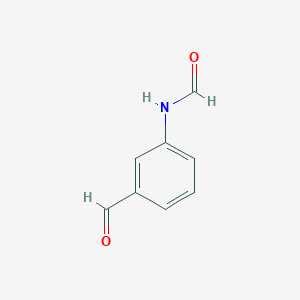

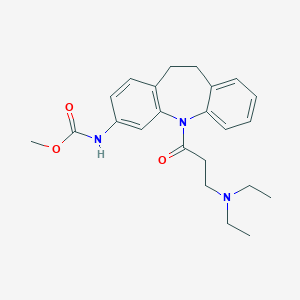





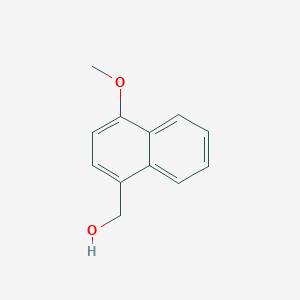
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
